molecular formula C22H25NO5S B12695618 Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate CAS No. 58762-16-6

Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate

Cat. No.: B12695618
CAS No.: 58762-16-6
M. Wt: 415.5 g/mol
InChI Key: RHCXNGOZHHVIAA-LJAQVGFWSA-N
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Description

Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with various functional groups, including a methylsulphonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of aryl aldehydes, β-naphthol, and dimidone in the presence of a catalyst such as oxalic acid under ultrasonic irradiation . This method is preferred due to its high yield and shorter reaction time. The reaction conditions often include temperatures ranging from 60°C to 80°C and reaction times of 2-4 hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green catalysts and energy sources, such as biodegradable acids and ultrasonic irradiation, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may interact with cellular receptors or enzymes, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in dye-sensitized solar cells and as a potential antiallergic agent .

Properties

CAS No.

58762-16-6

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 5-hexyl-7-(methylsulfonimidoyl)-9-oxoxanthene-2-carboxylate

InChI

InChI=1S/C22H25NO5S/c1-4-5-6-7-8-14-11-16(29(3,23)26)13-18-20(24)17-12-15(22(25)27-2)9-10-19(17)28-21(14)18/h9-13,23H,4-8H2,1-3H3/t29-/m0/s1

InChI Key

RHCXNGOZHHVIAA-LJAQVGFWSA-N

Isomeric SMILES

CCCCCCC1=C2C(=CC(=C1)[S@@](=N)(=O)C)C(=O)C3=C(O2)C=CC(=C3)C(=O)OC

Canonical SMILES

CCCCCCC1=C2C(=CC(=C1)S(=N)(=O)C)C(=O)C3=C(O2)C=CC(=C3)C(=O)OC

Origin of Product

United States

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